REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:4]2([CH2:9][CH2:8][C:7]([CH3:10])=[CH:6][CH2:5]2)[O:3]1.S(=O)(=O)(O)[OH:13]>>[OH:13][C:2]([C:4]1([OH:3])[CH2:9][CH2:8][C:7]([CH3:10])=[CH:6][CH2:5]1)([CH3:11])[CH3:1]
|
Name
|
|
Quantity
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26 g
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Type
|
reactant
|
Smiles
|
CC1(OC12CC=C(CC2)C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Type
|
CUSTOM
|
Details
|
was stirred magnetically for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with four 100 ml portions of methylene chloride
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Type
|
WASH
|
Details
|
The combined methylene chloride extracts was washed
|
Type
|
CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Claisen-distilled
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1(CC=C(CC1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |